molecular formula C10H7BrN2O4 B1414405 Methyl 6-bromo-2-cyano-3-nitrophenylacetate CAS No. 1807021-33-5

Methyl 6-bromo-2-cyano-3-nitrophenylacetate

Cat. No. B1414405
M. Wt: 299.08 g/mol
InChI Key: CPWWEBZPNHUDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-2-cyano-3-nitrophenylacetate (MBCNPA) is a synthetic compound with a wide range of applications in scientific research. It is a nitrile ester that is used as a reagent in organic synthesis, as a ligand in the coordination of metals, and as a starting material for the synthesis of other compounds. MBCNPA has also been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-nitrophenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in the coordination of metals, and as a starting material for the synthesis of other compounds. It has also been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes.

Mechanism Of Action

Methyl 6-bromo-2-cyano-3-nitrophenylacetate is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and glycerolipids. It has been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in the formation of fatty acids, and to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of glycerolipids.

Biochemical And Physiological Effects

Methyl 6-bromo-2-cyano-3-nitrophenylacetate has been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes. It has been shown to have anti-inflammatory effects, to reduce oxidative stress, and to inhibit the growth of certain cancer cells. It has also been shown to have an anti-angiogenic effect, meaning that it can inhibit the formation of new blood vessels, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

Methyl 6-bromo-2-cyano-3-nitrophenylacetate is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive and readily available. However, it is toxic and must be handled with caution. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

The potential future directions for research on Methyl 6-bromo-2-cyano-3-nitrophenylacetate include further study of its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the treatment of diseases, such as cancer and inflammation. Finally, further research could be done to explore its potential applications in the synthesis of other compounds.

properties

IUPAC Name

methyl 2-(6-bromo-2-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-7(5-12)9(13(15)16)3-2-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWWEBZPNHUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-cyano-3-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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